molecular formula C22H31N5O2 B6471022 N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide CAS No. 2640966-07-8

N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide

カタログ番号: B6471022
CAS番号: 2640966-07-8
分子量: 397.5 g/mol
InChIキー: NZZHMODDZVZMKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide is a pyridopyrimidine derivative with a complex polycyclic scaffold. Key structural features include:

  • A pyrido[2,3-d]pyrimidin core fused with a 7-oxo group and a cyclopentyl substituent at the 8-position.
  • A pyrrolidine-3-carboxamide side chain modified with a tert-butyl group at the nitrogen atom.

This compound is designed as a KRAS G12C and G12D inhibitor, targeting oncogenic mutations in the KRAS protein prevalent in pancreatic, colorectal, and lung cancers . Its mechanism involves covalent binding to the mutated cysteine (G12C) or aspartate (G12D) residues, disrupting KRAS-mediated signaling pathways critical for tumor proliferation.

特性

IUPAC Name

N-tert-butyl-1-(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-14-11-18(28)27(16-7-5-6-8-16)19-17(14)12-23-21(24-19)26-10-9-15(13-26)20(29)25-22(2,3)4/h11-12,15-16H,5-10,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZHMODDZVZMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CCC(C3)C(=O)NC(C)(C)C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

類似化合物との比較

Structural Analogues in KRAS Inhibition

(a) Pyridopyrimidine-Based KRAS Inhibitors

The pyridopyrimidine core is a common scaffold in KRAS-targeted therapies. For example:

  • Sotorasib (AMG 510): A FDA-approved KRAS G12C inhibitor with a tetracyclic structure but lacks the pyrrolidine-carboxamide side chain.
  • Adagrasib (MRTX849) : Features a similar pyridopyrimidine core but incorporates a piperazine ring instead of a cyclopentyl group. It shows improved pharmacokinetics but higher off-target effects compared to the tert-butyl-pyrrolidine derivative .

Key Structural Differentiation :

  • The tert-butyl-pyrrolidine carboxamide moiety may reduce metabolic degradation, extending half-life compared to analogues with smaller substituents.
(b) Diazaspiro Nonene Carboxamide Derivatives

describes 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide, a structurally distinct compound synthesized via Mitsunobu reaction. While it shares a carboxamide group, its diazaspiro core and trifluoromethyl-pyrimidine substituents target different pathways (unclear from evidence) but highlight diverse approaches to carboxamide-based drug design .

Pyrrolidinecarboxamide Derivatives in Other Therapeutic Areas

lists multiple imidazo-pyrrolo-pyrazine-pyrrolidinecarboxamide compounds, such as 3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide . These are structurally distinct due to their fused imidazo-pyrrolo-pyrazine systems and are likely JAK/STAT inhibitors (e.g., analogous to abrocitinib or baricitinib for autoimmune diseases). Unlike the target compound, these prioritize modulation of kinase signaling over covalent KRAS binding .

Table 1: Key Features of Selected Compounds
Compound Name / Class Core Structure Target Key Features Reference
Target Compound Pyrido[2,3-d]pyrimidine KRAS G12C/G12D Cyclopentyl and tert-butyl groups enhance selectivity and stability
Sotorasib (AMG 510) Tetracyclic pyrimidine KRAS G12C FDA-approved; lacks cyclopentyl group -
Diazaspiro Nonene () Diazaspiro[3.5]nonene Undisclosed High synthetic yield (90%); trifluoromethyl groups for lipophilicity
Imidazo-pyrrolo-pyrazine () Imidazo-pyrrolo-pyrazine Likely JAK/STAT Trifluoroethyl group for metabolic resistance

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。